molecular formula C26H33N3O B11045340 1-tert-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-tert-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No. B11045340
M. Wt: 403.6 g/mol
InChI Key: IFNNDMSNILQIRJ-UHFFFAOYSA-N
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Description

1-tert-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound with a unique structure that combines a benzimidazole moiety with a pyrrolidinone ring

Preparation Methods

The synthesis of 1-tert-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multiple steps. The starting materials and reaction conditions can vary, but a common synthetic route includes the following steps:

    Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the tetramethylbenzyl group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the benzimidazole core is reacted with 2,3,5,6-tetramethylbenzyl chloride in the presence of a Lewis acid catalyst.

    Formation of the pyrrolidinone ring: This step involves the cyclization of an appropriate amine with a suitable carbonyl compound under basic conditions.

    Introduction of the tert-butyl group: This step can be achieved through a nucleophilic substitution reaction, where the pyrrolidinone intermediate is reacted with tert-butyl chloride in the presence of a base.

Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-tert-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzimidazole or pyrrolidinone rings are replaced by other nucleophiles.

    Addition: The compound can participate in addition reactions, such as Michael addition, where nucleophiles add to the double bonds present in the structure.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-tert-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Medicine: The compound has potential applications in drug discovery and development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-tert-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:

properties

Molecular Formula

C26H33N3O

Molecular Weight

403.6 g/mol

IUPAC Name

1-tert-butyl-4-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C26H33N3O/c1-16-12-17(2)19(4)21(18(16)3)15-28-23-11-9-8-10-22(23)27-25(28)20-13-24(30)29(14-20)26(5,6)7/h8-12,20H,13-15H2,1-7H3

InChI Key

IFNNDMSNILQIRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C)C)C

Origin of Product

United States

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